N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine
Description
N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine is a pyrazine derivative featuring a benzyl group at the N-position of the pyrazin-2-amine core and a [(2,6-dichlorophenyl)methoxy] substituent at the 5-position. The 2,6-dichlorophenyl moiety introduces steric bulk and electron-withdrawing effects, which may influence binding interactions in biological systems.
Properties
CAS No. |
642085-79-8 |
|---|---|
Molecular Formula |
C18H15Cl2N3O |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
N-benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine |
InChI |
InChI=1S/C18H15Cl2N3O/c19-15-7-4-8-16(20)14(15)12-24-18-11-22-17(10-23-18)21-9-13-5-2-1-3-6-13/h1-8,10-11H,9,12H2,(H,21,22) |
InChI Key |
UCQUCXSPNDNODO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CN=C(C=N2)OCC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine typically involves multiple steps, starting with the preparation of the pyrazine ring and subsequent functionalization. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the successful production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4 and CrO3, often used in acidic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine is an organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its scientific research applications, highlighting its biological activities, synthesis methods, and case studies that illustrate its efficacy in various fields.
Pharmaceutical Development
This compound has been primarily studied for its potential as an inhibitor of oncogenic pathways, particularly those involving KRAS mutations, which are prevalent in several cancers. The compound's ability to inhibit these pathways suggests its role as a therapeutic agent in cancer treatment.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against both bacterial and fungal strains. Its structural components suggest potential efficacy in treating infections caused by resistant pathogens.
Neuroprotective Effects
Similar compounds have shown neuroprotective effects, and there is ongoing research into the potential of this compound in neurodegenerative diseases. Its ability to modulate pathways involved in neuronal survival could make it a candidate for further studies in this area.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, this compound demonstrated significant inhibition of cell growth in KRAS-mutated cancer cell lines. The compound induced apoptosis in these cells, suggesting a mechanism that could be exploited for cancer therapies targeting specific mutations.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of this compound against various strains of bacteria and fungi. Results indicated that this compound exhibited potent activity against resistant strains, highlighting its potential as an alternative treatment option.
Mechanism of Action
The mechanism of action of N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its combination of pyrazine core, benzylamine, and 2,6-dichlorophenylmethoxy groups. Below is a comparative analysis with structurally or functionally related compounds:
Key Observations
Substituent Position Sensitivity: The 2,6-dichlorophenyl group in the target compound contrasts with 2,4-dichlorophenyl (2-4DCZ) or 2-chlorophenyl (2CZ) derivatives. In the FXR agonist from , the 2,6-dichlorophenylmethoxy group contributes to receptor activation, suggesting that this substitution pattern may optimize hydrophobic interactions in therapeutic targets .
Core Structure Impact :
- The pyrazin-2-amine core distinguishes the target compound from the isoxazole-indole core in . Pyrazines are smaller and more electron-deficient, which could alter solubility or binding kinetics compared to bulkier heterocycles.
Functional Group Variations: The benzyl group in the target compound differs from the methyl or piperidine groups in analogs.
Research Implications and Limitations
- Pharmacological Data Gap: While structural parallels exist (e.g., shared 2,6-dichlorophenyl groups), the target compound’s specific activity remains uncharacterized in the provided evidence.
- Synthetic Utility : The [(2,6-dichlorophenyl)methoxy] group’s role as a protective or directing moiety (as seen in 2-6DCZ derivatives) may extend to pyrazine chemistry, warranting exploration in catalysis or prodrug design .
Notes
- Evidence Limitations : The comparison relies on structural extrapolation due to sparse pharmacological data for the target compound.
- Substituent Effects : Ortho-chloro substitutions (e.g., 2,6-dichloro) are often selected for their steric and electronic properties, which can dominate over para-substituted analogs in target engagement .
- Further Research : Biological profiling (e.g., kinase inhibition assays, solubility studies) is critical to validate hypotheses derived from structural comparisons.
Biological Activity
N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 360.24 g/mol
- CAS Number : 642085-79-8
The compound features a pyrazine core substituted with a benzyl group and a methoxy group attached to a dichlorophenyl moiety. The presence of chlorine atoms enhances its biological activity by potentially increasing lipophilicity and receptor affinity .
Anticancer Properties
This compound has been studied for its anticancer potential, particularly against various human cancer cell lines. Research indicates that it exhibits significant cytotoxic effects, comparable to established chemotherapeutic agents.
Case Study: Cytotoxicity Assay
A study evaluated the compound's efficacy using the MTT assay on several cancer cell lines, including MDA-MB-231 (breast cancer), LNCaP (prostate carcinoma), and Caco-2 (colorectal adenocarcinoma). The results showed:
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| Caco-2 | 16.63 ± 0.27 | Induction of apoptosis via ROS generation |
| MDA-MB-231 | Not specified | Potential inhibition of KRAS pathways |
| LNCaP | Not specified | Induction of cell death through mitochondrial disruption |
The compound demonstrated higher cytotoxicity than cisplatin and etoposide in Caco-2 cells, indicating its potential as an effective anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
The compound was tested against Gram-positive and Gram-negative bacteria using standard disc diffusion methods. Results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These findings suggest that the compound possesses moderate antibacterial properties, which could be further explored for therapeutic applications in treating infections .
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. Preliminary studies suggest that it may bind to certain enzymes or receptors involved in oncogenic pathways, particularly those associated with KRAS mutations. Additionally, its ability to induce apoptosis appears to be mediated through reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption .
Comparative Analysis with Similar Compounds
To contextualize the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorobenzyl)-2-methylpyrazin-3-amine | Chlorobenzyl group; methyl substitution | Antimicrobial activity |
| 4-(2,6-Dichloroanilino)-1H-pyrazole | Aniline derivative; pyrazole core | Anticancer properties |
| N-Benzyl-5-methoxytryptamines | Affinity for serotonin receptors | Neuroprotective effects |
This compound stands out due to its specific combination of functional groups that enhance selectivity and potency against certain biological targets compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step processes. First, prepare the pyrazin-2-amine core via condensation of 2,6-dichlorobenzyl alcohol with a pyrazine precursor under nucleophilic substitution conditions. Functionalization of the N-benzyl group can be achieved using reductive amination or palladium-catalyzed coupling. Evidence from analogous compounds (e.g., pyrazole derivatives) highlights the importance of anhydrous conditions and catalysts like POCl₃ for cyclization steps. Optimize yields by varying reaction temperatures (e.g., 80–120°C) and using inert atmospheres (N₂/Ar) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Employ ¹H/¹³C NMR to confirm structural features such as the benzyl and dichlorophenyl groups. IR spectroscopy identifies functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). For crystallinity analysis, X-ray diffraction (as in ) is recommended .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors structurally related to its substituents. For example, test kinase inhibition (due to the pyrazine core) or GPCR modulation (linked to the N-benzyl group). Use MTT assays for cytotoxicity profiling in cancer cell lines (e.g., HeLa, MCF-7) and compare results to reference compounds like 5-fluorouracil. Include dose-response curves (0.1–100 µM) and triplicate replicates .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay variability or impurities. Perform meta-analysis of existing literature to identify confounding variables (e.g., cell line specificity, solvent effects). Replicate key studies under standardized conditions (e.g., ATP concentration in kinase assays) and validate compound purity via LC-MS . Cross-reference findings with structurally similar compounds (e.g., ’s benzamide analogs) to isolate structure-activity relationships (SAR) .
Q. How can computational modeling predict the binding affinity of this compound to target enzymes?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with crystal structures from the Protein Data Bank (e.g., PDB ID 1XKK for kinases). Parameterize the dichlorophenyl group’s hydrophobic interactions and the pyrazine’s hydrogen-bonding potential. Validate predictions via molecular dynamics simulations (NAMD/GROMACS) to assess binding stability. Compare results with experimental IC₅₀ values from enzymatic assays .
Q. What experimental approaches elucidate the metabolic stability of this compound?
- Methodological Answer : Conduct in vitro microsomal assays (human liver microsomes, NADPH regeneration system) to monitor degradation over 60 minutes. Use LC-MS/MS to identify metabolites (e.g., O-demethylation or glucuronidation). Compare with control compounds (e.g., verapamil) to calculate intrinsic clearance. For in vivo correlation, administer the compound to rodent models and analyze plasma samples at timed intervals .
Q. How can researchers design a structure-activity relationship (SAR) study for analogs of this compound?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing Cl with F on the phenyl ring or varying the benzyl group’s substituents). Test each analog in parallel assays (e.g., enzyme inhibition, cytotoxicity). Use multivariate analysis (PCA or QSAR models) to correlate structural features with activity. ’s comparison of fluorinated vs. methoxy-substituted benzamides provides a template .
Data Analysis and Theoretical Framework
Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?
- Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) to fit data to a four-parameter logistic model (Hill equation). Calculate IC₅₀ values with 95% confidence intervals. Use ANOVA followed by post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Address outliers via Grubbs’ test and report p-values with correction for multiple comparisons .
Q. How should researchers integrate this compound into a broader pharmacological framework?
- Methodological Answer : Align studies with established theories, such as kinase inhibitor pharmacophores or GPCR ligand-receptor dynamics . For example, the dichlorophenyl group’s electron-withdrawing effects may enhance target binding, as seen in ’s fluorinated benzamides. Use pathway analysis tools (KEGG, Reactome) to hypothesize mechanisms and design follow-up experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
